molecular formula C8H7ClF3NO B1459781 3-Chloromethyl-2-methoxy-4-(trifluoromethyl)pyridine CAS No. 1227581-29-4

3-Chloromethyl-2-methoxy-4-(trifluoromethyl)pyridine

Cat. No.: B1459781
CAS No.: 1227581-29-4
M. Wt: 225.59 g/mol
InChI Key: YINUHXNVIZVMKR-UHFFFAOYSA-N
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Description

3-Chloromethyl-2-methoxy-4-(trifluoromethyl)pyridine is a high-value chemical intermediate designed for research and development in the agrochemical and pharmaceutical industries. This compound belongs to the class of trifluoromethylpyridines (TFMPs), which are renowned for their unique physicochemical properties. The combination of the strong electron-withdrawing trifluoromethyl group and the nitrogen-containing pyridine ring in its structure can significantly influence a molecule's biological activity, metabolic stability, and membrane permeability . The reactive chloromethyl group at the 3-position provides a versatile handle for further synthetic modification, allowing researchers to construct more complex molecules through nucleophilic substitution. This intermediate is expected to be of particular value in the discovery of new crop protection agents. TFMP derivatives are a cornerstone of modern agrochemistry, with more than 20 TFMP-containing agrochemicals having received ISO common names . These compounds are found in a range of herbicides, insecticides, and fungicides. For instance, derivatives of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) are used in the synthesis of the insect growth regulator chlorfluazuron and the fungicide fluazinam . The structural features of this intermediate suggest its potential application in creating novel compounds with similar or new modes of action. In the pharmaceutical field, the TFMP moiety is increasingly important. Approximately 40% of launched fluorine-containing pesticides contain a trifluoromethyl group, and its use in pharmaceuticals is growing . While specific applications for this exact molecule are not publicly documented, its structure aligns with the design of advanced pharmaceutical intermediates. The presence of the methoxy and trifluoromethyl groups on the pyridine ring can enhance a drug candidate's bioavailability and binding affinity, making this compound a promising building block for medicinal chemistry programs targeting a range of diseases . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c1-14-7-5(4-9)6(2-3-13-7)8(10,11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINUHXNVIZVMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001211054
Record name 3-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001211054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227581-29-4
Record name 3-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227581-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001211054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination via Pyridine N-Oxides

One effective method for producing chlorinated trifluoromethylpyridines involves:

  • Oxidizing 3-trifluoromethylpyridine to its N-oxide derivative using hydrogen peroxide in acetic acid at 80–90°C.
  • Reacting the N-oxide intermediate with chlorinating agents such as oxalyl chloride at low temperatures (-30 to -20°C).
  • Subsequent addition of a base (e.g., triethylamine) to facilitate chlorination.

This process yields high purity 2-chloro-3-trifluoromethylpyridine with yields exceeding 90%, and minimal by-products such as 2-chloro-5-trifluoromethylpyridine.

Vapor-Phase Catalytic Chlorination and Fluorination

Another approach uses vapor-phase reactors with catalyst fluidized-bed phases for simultaneous chlorination and fluorination of methylpyridines. For example:

  • 3-Picoline is chlorinated at the methyl group, followed by fluorination to produce trifluoromethylpyridine derivatives.
  • Further chlorination on the pyridine ring yields chlorotrifluoromethylpyridines.

Reaction temperatures vary between 320°C to 450°C depending on the substrate and desired product distribution. This method is suitable for producing various chloro- and trifluoromethyl-substituted pyridines with moderate to high yields.

The introduction of the methoxy group at the 2-position can be achieved by:

  • Nucleophilic substitution of a 2-hydroxypyridine intermediate with methylating agents such as dimethyl sulfate or methyl iodide.
  • Alternatively, direct methoxylation using methanol or other lower aliphatic alcohols under catalytic conditions.

The choice of solvent and catalyst is critical for selectivity and yield. Common solvents include methanol, ethanol, or isopropanol, with catalysts such as palladium or nickel supported on activated carbon or molecular sieves.

Catalysts and Reaction Conditions

  • Catalysts used for hydrogenation or substitution steps include nickel, palladium, platinum, iridium, or ruthenium supported on materials like activated carbon, diatomaceous earth, or aluminum oxide.
  • Acid-binding agents such as sodium carbonate, potassium carbonate, or triethylamine are employed to neutralize acidic by-products.
  • Reaction temperatures range from ambient to 120°C depending on the step, with vacuum rectification used for purification at 90–120°C under reduced pressure (-0.07 to -0.096 MPa).

Summary Table of Key Preparation Parameters

Step Reaction Type Reagents/Catalysts Conditions Yield/Selectivity Notes
1 Chloromethylation 2-methyl-3-trifluoromethylpyridine, electrophilic chlorinating agent, radical initiator, nitroxide radical precursor (e.g., N-hydroxysuccinimide) Organic solvent, mild temp. High selectivity, short time Suitable for scale-up
2 Oxidation to N-oxide 3-trifluoromethylpyridine, H2O2, acetic acid 80–90°C, 7 h High conversion Prepares intermediate for chlorination
3 Chlorination N-oxide intermediate, oxalyl chloride, triethylamine -30 to -20°C >90% yield Low by-products, high purity
4 Methoxylation 2-hydroxypyridine derivative, methylating agent Lower aliphatic alcohol solvent, catalytic Good yields Catalysts: Pd, Ni on supports
5 Purification Vacuum rectification 90–120°C, -0.07 to -0.096 MPa High purity Industrial scale

Research Findings and Industrial Relevance

  • The use of radical initiators and nitroxide radical precursors enhances selectivity in chloromethylation, reducing side reactions and improving yields, which is critical for industrial mass production.
  • Chlorination via N-oxide intermediates allows for controlled substitution patterns with high regioselectivity and minimal impurities, as confirmed by liquid chromatography analyses.
  • Vapor-phase catalytic methods provide a continuous process alternative, enabling the synthesis of various trifluoromethylated and chlorinated pyridines, though with a trade-off in product distribution control.
  • The choice of catalyst and solvent systems significantly affects reaction efficiency, environmental impact, and cost-effectiveness, with recent methods favoring recyclable solvents and milder conditions to reduce pollution.

Chemical Reactions Analysis

Types of Reactions

3-Chloromethyl-2-methoxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring substituted with a methoxy group, a chloromethyl group, and a trifluoromethyl group. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, while the chloromethyl group serves as a reactive site for further transformations. The methoxy group contributes to the compound's overall stability and reactivity.

Pharmaceutical Applications

1.1 Drug Development

3-Chloromethyl-2-methoxy-4-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. The presence of fluorine atoms in drug molecules often correlates with improved pharmacokinetic properties, including increased metabolic stability and enhanced binding affinity to biological targets. Approximately 40% of pharmaceutical compounds contain fluorine, with about 20% incorporating trifluoromethyl groups .

1.2 Antiviral and Antitumor Agents

Several derivatives of trifluoromethylpyridine have been developed as antiviral and antitumor agents. For instance, fluazinam, a potent fungicide derived from this class of compounds, has shown significant efficacy against various pathogens . Moreover, numerous candidates containing the trifluoromethylpyridine moiety are currently undergoing clinical trials, indicating a robust pipeline for future drug approvals.

1.3 Case Study: Fluazinam

Fluazinam is synthesized using this compound as a key building block. This compound exhibits high fungicidal activity due to its unique molecular structure that interferes with respiratory biochemistry in fungi . The success of fluazinam highlights the potential of trifluoromethylpyridines in developing effective agrochemicals.

Agrochemical Applications

2.1 Crop Protection

The agrochemical industry has witnessed a growing demand for effective pesticides to protect crops from pests and diseases. Trifluoromethylpyridine derivatives have been integral to developing new herbicides and fungicides . The unique electronic properties imparted by the trifluoromethyl group enhance the biological activity of these compounds.

2.2 Herbicidal Activity

Research indicates that this compound exhibits high herbicidal activity against specific weed species, making it valuable for cereal crop protection . The compound's ability to selectively target weeds while minimizing harm to crops is a critical advantage in sustainable agriculture.

2.3 Case Study: 2-Methoxy-4-(trifluoromethyl)pyridine

This compound has been shown to have superior herbicidal efficacy compared to its non-fluorinated counterparts. Its synthesis involves straightforward reactions that can be scaled up for industrial applications, demonstrating its practicality as an agrochemical agent .

Synthetic Applications

3.1 Building Block for Complex Molecules

The versatility of this compound as a synthetic intermediate allows chemists to construct complex heterocyclic compounds efficiently. Its chloromethyl group can participate in nucleophilic substitution reactions, facilitating the introduction of various functional groups into target molecules .

3.2 Reaction Pathways

Common synthetic pathways involving this compound include:

  • Chlorine/Fluorine Exchange: Utilizing trichloromethylpyridine to introduce trifluoromethyl groups.
  • Cyclocondensation Reactions: Employing trifluoromethyl-containing building blocks to synthesize novel derivatives .

Mechanism of Action

The mechanism of action of 3-Chloromethyl-2-methoxy-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Physicochemical Properties

The position of substituents on the pyridine ring significantly influences reactivity and applications. For instance:

  • 3-Chloromethyl-2-methoxy-6-(trifluoromethyl)pyridine (CAS: 917396-38-4) shares the same molecular formula and weight as the target compound but differs in the trifluoromethyl group’s position (position 6 vs. 4). This positional isomerism may alter steric hindrance and electronic effects, affecting solubility and reactivity in cross-coupling reactions .
Table 1: Comparative Physicochemical Data
Compound Name Molecular Formula MW (g/mol) CAS Number Key Substituents
3-Chloromethyl-2-methoxy-4-(trifluoromethyl)pyridine C₈H₇ClF₃NO 225.60 1227581-29-4 3-ClCH₂, 2-OCH₃, 4-CF₃
3-Chloromethyl-2-methoxy-6-(trifluoromethyl)pyridine C₈H₇ClF₃NO 225.60 917396-38-4 3-ClCH₂, 2-OCH₃, 6-CF₃
2-Chloromethyl-3-methyl-4-(trifluoroethoxy)pyridine C₁₀H₁₁ClF₃NO 239.63 - 2-ClCH₂, 3-CH₃, 4-OCH₂CF₃
3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine C₁₂H₇ClF₃NO 273.64 197565-66-5 3-Cl, 2-OPh(CF₃)

Research Findings and Key Insights

Synthetic Efficiency : The target compound’s methoxy group stabilizes the pyridine ring during synthesis, as evidenced by higher yields (67–81%) in analogous chloromethylpyridine syntheses .

Thermal Stability : Melting points of similar compounds range from 268–287°C, suggesting that the trifluoromethyl group’s position (4 vs. 6) minimally affects thermal stability but may influence crystallinity .

Biological Potency : Substitution of CF₃ with Cl in pyridine derivatives enhances antibacterial activity by 2–4 fold, though it reduces metabolic stability in vivo .

Biological Activity

3-Chloromethyl-2-methoxy-4-(trifluoromethyl)pyridine is a compound of increasing interest in the fields of medicinal chemistry and agrochemicals due to its unique structural features and biological activities. The trifluoromethyl group, in particular, enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H7ClF3N. Its structure can be outlined as follows:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Chloromethyl Group : A chloromethyl substituent at the 3-position.
  • Methoxy Group : A methoxy substituent at the 2-position.
  • Trifluoromethyl Group : A trifluoromethyl substituent at the 4-position.

This combination of functional groups contributes to its unique reactivity and biological profile.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an agrochemical and pharmaceutical agent.

Antimicrobial Activity

Research has indicated that compounds with trifluoromethylpyridine moieties exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethylpyridine have shown enhanced fungicidal activity compared to their non-fluorinated counterparts . The mechanism is believed to involve interference with microbial respiration pathways, which is critical for their survival.

Herbicidal Properties

The compound is also being investigated for its herbicidal potential. It belongs to a class of herbicides that inhibit acetolactate synthase (ALS), an enzyme essential for branched-chain amino acid biosynthesis in plants . This mode of action makes it effective against a wide range of weeds, making it a candidate for agricultural applications.

Case Studies

  • Fungicidal Activity :
    • A study evaluated the efficacy of several trifluoromethylpyridine derivatives against various fungal strains. The results indicated that compounds with the trifluoromethyl group exhibited up to a 10-fold increase in antifungal activity compared to their analogs without this substituent .
  • Insecticidal Activity :
    • Another investigation focused on the insecticidal properties of this compound. It was found that this compound effectively targeted sap-feeding pests, demonstrating superior activity compared to traditional insecticides .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that the presence of the trifluoromethyl group significantly enhances biological activity. For example, modifications in the position and nature of substituents on the pyridine ring can lead to substantial changes in potency against specific biological targets .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that compounds similar to this compound exhibit favorable absorption and distribution characteristics, which are essential for effective therapeutic applications .

Comparative Analysis

The following table summarizes the biological activities of various derivatives of trifluoromethylpyridines:

Compound NameAntimicrobial ActivityHerbicidal ActivityInsecticidal Activity
This compoundModerateHighHigh
2-Methoxy-4-(trifluoromethyl)pyridineLowModerateModerate
2,3-Dichloro-5-(trifluoromethyl)pyridineHighHighLow

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloromethyl-2-methoxy-4-(trifluoromethyl)pyridine
Reactant of Route 2
3-Chloromethyl-2-methoxy-4-(trifluoromethyl)pyridine

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